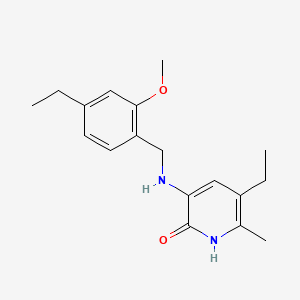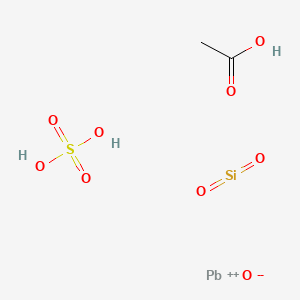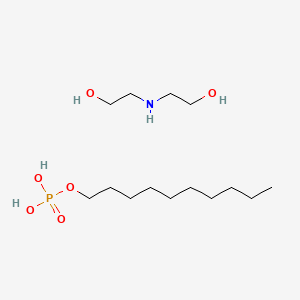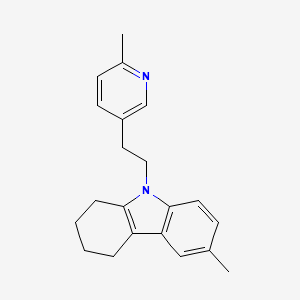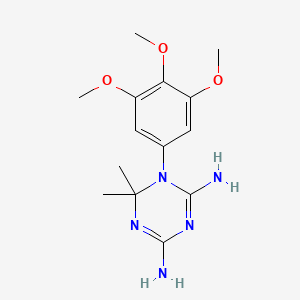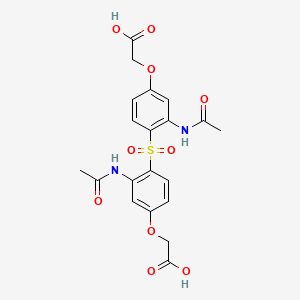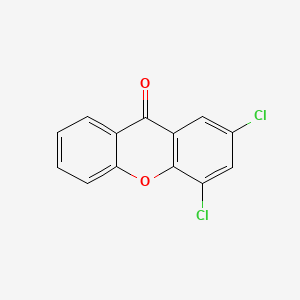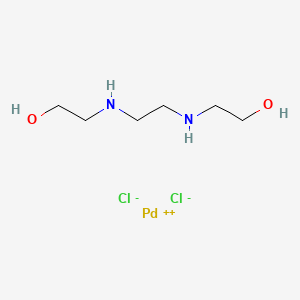
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyloxy and ethoxy groups, and a propanediamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization to form the quinoline ring. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride. The final step involves the attachment of the propanediamine side chain through a reductive amination reaction with 1,3-diaminopropane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The quinoline core is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the benzyloxy and ethoxy groups may enhance its binding affinity to specific targets, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(Benzyloxy)-6-methoxy-8-quinolinyl)-1,3-propanediamine: Similar structure but with a methoxy group instead of an ethoxy group.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,2-ethanediamine: Similar structure but with an ethanediamine side chain instead of a propanediamine side chain.
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-butanediamine: Similar structure but with a butanediamine side chain instead of a propanediamine side chain.
Uniqueness
N1-(2-(Benzyloxy)-6-ethoxy-8-quinolinyl)-1,3-propanediamine is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25515-17-7 |
|---|---|
Molekularformel |
C21H25N3O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N'-(6-ethoxy-2-phenylmethoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3O2/c1-2-25-18-13-17-9-10-20(26-15-16-7-4-3-5-8-16)24-21(17)19(14-18)23-12-6-11-22/h3-5,7-10,13-14,23H,2,6,11-12,15,22H2,1H3 |
InChI-Schlüssel |
DNHXSDFGIRBMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





